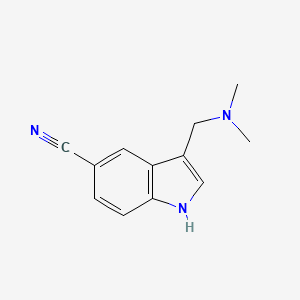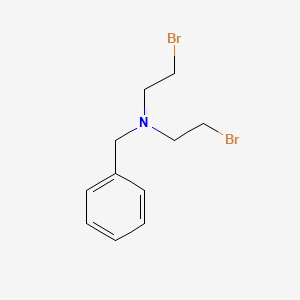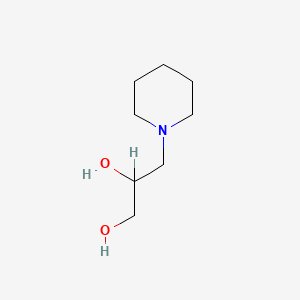
3-哌啶基-1,2-丙二醇
描述
3-Piperidino-1,2-propanediol is an organic compound with the molecular formula C8H17NO2. It is a derivative of piperidine and contains both hydroxyl and piperidine functional groups. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
科学研究应用
3-Piperidino-1,2-propanediol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
作用机制
Target of Action
The primary target of 3-Piperidino-1,2-propanediol is the respiratory system
Mode of Action
It’s hypothesized that it may interact with certain receptors or enzymes in the respiratory system, leading to changes in cellular function . More detailed studies are required to confirm this hypothesis and to understand the precise molecular interactions involved.
Biochemical Pathways
Piperidine derivatives, a broader class of compounds to which 3-Piperidino-1,2-propanediol belongs, have been found to be involved in various biological processes . .
Result of Action
It’s known to have some level of toxicity, with potential effects on the respiratory system . .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-Piperidino-1,2-propanediol is not well-studied. Factors such as temperature, pH, and presence of other biological molecules could potentially affect its activity and stability. For instance, its melting point is reported to be between 77-80 °C , which might influence its stability under different conditions.
生化分析
Biochemical Properties
3-Piperidino-1,2-propanediol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with alcohol dehydrogenase, an enzyme involved in the oxidation of alcohols to aldehydes or ketones. The interaction between 3-Piperidino-1,2-propanediol and alcohol dehydrogenase can modulate the enzyme’s activity, potentially affecting metabolic pathways involving alcohols .
Cellular Effects
The effects of 3-Piperidino-1,2-propanediol on cellular processes are diverse. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, 3-Piperidino-1,2-propanediol has been shown to affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can modulate cell signaling pathways such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation .
Molecular Mechanism
At the molecular level, 3-Piperidino-1,2-propanediol exerts its effects through various mechanisms. It can bind to specific biomolecules, altering their conformation and activity. For example, 3-Piperidino-1,2-propanediol has been found to inhibit the activity of certain kinases, leading to changes in phosphorylation states of target proteins. This inhibition can result in altered cellular responses, including changes in gene expression and metabolic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Piperidino-1,2-propanediol can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 3-Piperidino-1,2-propanediol remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term exposure to 3-Piperidino-1,2-propanediol has been associated with sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 3-Piperidino-1,2-propanediol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, 3-Piperidino-1,2-propanediol can induce toxic effects, including oxidative stress and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular processes becomes pronounced beyond a certain dosage .
Metabolic Pathways
3-Piperidino-1,2-propanediol is involved in several metabolic pathways. It interacts with enzymes such as glycerol dehydrogenase and diol dehydratase, influencing the conversion of substrates into metabolic intermediates. These interactions can affect metabolic flux and alter the levels of specific metabolites. For instance, 3-Piperidino-1,2-propanediol can modulate the production of 1,2-propanediol, a key intermediate in various metabolic pathways .
Transport and Distribution
Within cells and tissues, 3-Piperidino-1,2-propanediol is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target compartments. For example, 3-Piperidino-1,2-propanediol can bind to transporters involved in the uptake of diols, ensuring its efficient distribution within cells .
Subcellular Localization
The subcellular localization of 3-Piperidino-1,2-propanediol is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, 3-Piperidino-1,2-propanediol may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
准备方法
Synthetic Routes and Reaction Conditions
3-Piperidino-1,2-propanediol can be synthesized through several methods. One common synthetic route involves the reaction of piperidine with glycerol. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of 3-Piperidino-1,2-propanediol often involves large-scale chemical reactors where piperidine and glycerol are reacted in the presence of a catalyst. The reaction mixture is then purified through distillation and crystallization to obtain the final product.
化学反应分析
Types of Reactions
3-Piperidino-1,2-propanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbonyl compounds, while reduction can produce alcohol derivatives.
相似化合物的比较
Similar Compounds
1,2-Propanediol:
1,3-Propanediol: Another diol with a different arrangement of hydroxyl groups.
Piperidine: A simple cyclic amine without the diol functionality.
Uniqueness
3-Piperidino-1,2-propanediol is unique due to the presence of both the piperidine ring and the diol functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications .
属性
IUPAC Name |
3-piperidin-1-ylpropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c10-7-8(11)6-9-4-2-1-3-5-9/h8,10-11H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MECNWXGGNCJFQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701298809 | |
| Record name | 3-(1-Piperidinyl)-1,2-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701298809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4847-93-2 | |
| Record name | 3-(1-Piperidinyl)-1,2-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4847-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Piperidinopropane-1,2-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004847932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4847-93-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44276 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(1-Piperidinyl)-1,2-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701298809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-piperidinopropane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.125 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




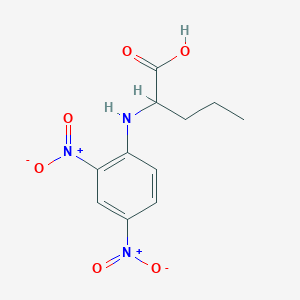
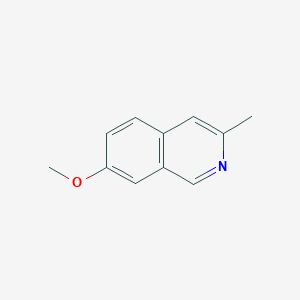
![2,2-Dihydroxy-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B1594501.png)
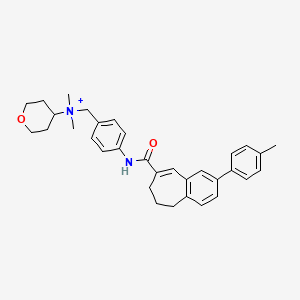

![n-Butyl-n-{3-[dibutyl(methyl)silyl]propyl}butan-1-amine](/img/structure/B1594506.png)

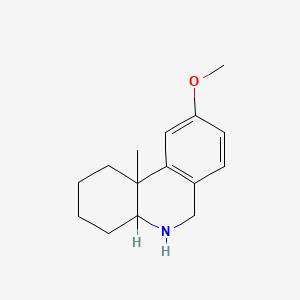
![1,3-dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B1594510.png)
